molecular formula C14H14ClNO2 B113360 (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956629-74-6

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B113360
M. Wt: 263.72 g/mol
InChI Key: QGBJKSXGAYOVCU-CWSCBRNRSA-N
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Description

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivative Applications

The chemical compound (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid and its derivatives are involved in various synthetic routes and applications in scientific research, emphasizing the versatility of cyclopenta[c]quinoline structures in chemistry and pharmacology.

  • Synthesis of Aryl and Fluoro Derivatives

    One study explores the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through a three-component cyclocondensation, followed by the generation of stable ozonides with specific configurations. This method showcases the potential of cyclopenta[c]quinoline derivatives in creating compounds with varied functional groups, expanding their application in chemical synthesis (Tolstikov et al., 2014).

  • Neurotropic Activity and Synthesis

    Another research avenue focuses on substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, synthesized through amination. These compounds were evaluated for their neurotropic effects, including analgesic activity and impact on locomotor and exploratory behaviors, demonstrating the potential medicinal applications of cyclopenta[c]quinoline derivatives (Krainova et al., 2009).

  • Antibacterial Activity

    The synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters under microwave irradiation has been reported, with subsequent evaluation of their antibacterial activity. This study highlights the antimicrobial potential of cyclopenta[c]quinoline-related compounds, suggesting their utility in developing new antibacterial agents (Raghavendra et al., 2006).

Ozonide Formation and Structural Analysis

  • Formation of Stable Ozonides: Research into the ozonolysis of N-trifluoroacetyl derivatives of cyclopenta[c]quinolines leading to stable ozonides demonstrates the chemical's role in studying ozonide stability and configuration. Such studies are crucial for understanding the reaction mechanisms of organic compounds under specific conditions (Tolstikov et al., 2011).

properties

IUPAC Name

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18)/t9-,10+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBJKSXGAYOVCU-CWSCBRNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

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